2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
Description
2-(Iodomethyl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic organic compound characterized by its unique structure, which includes an iodomethyl group and a hydroxyl group attached to a bicyclo[221]heptane framework
Properties
Molecular Formula |
C10H17IO |
|---|---|
Molecular Weight |
280.15 g/mol |
IUPAC Name |
2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H17IO/c1-9(2)7-3-4-8(5-7)10(9,12)6-11/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
WWEVMGCCXOXQML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1(CI)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylbicyclo[2.2.1]hept-2-ene.
Iodination: The double bond in the starting material is subjected to iodoetherification using N-iodosuccinimide (NIS) in acetonitrile, leading to the formation of the iodomethyl group.
Hydroxylation: The resulting compound is then hydroxylated to introduce the hydroxyl group at the 2-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as Jones reagent (chromic acid in sulfuric acid) or PCC (pyridinium chlorochromate) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include deiodinated compounds and alkanes.
Scientific Research Applications
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used to study the effects of bicyclic structures on biological systems.
Industrial Applications:
Mechanism of Action
The mechanism by which 2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol exerts its effects depends on the specific application:
In Organic Reactions: The iodomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
In Biological Systems: The compound may interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3,3-dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but lacks the iodomethyl group.
3,3-Dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but lacks both the iodomethyl and methyl groups at the 2-position.
Uniqueness
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the iodomethyl group, which provides distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective substitution reactions are desired.
Biological Activity
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol, with the CAS number 1593420-19-9, is a bicyclic compound that has garnered interest due to its potential biological activity. This article explores the compound's structure, properties, and its biological effects based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHIO, with a molecular weight of 280.15 g/mol. The compound features a bicyclic structure that contributes to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| CAS Number | 1593420-19-9 |
| Molecular Formula | CHIO |
| Molecular Weight | 280.15 g/mol |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study on related bicyclic compounds reported their efficacy against certain bacterial strains, suggesting a potential for use in antimicrobial applications .
Antifungal Properties
The antifungal activity of bicyclic compounds has also been explored, with some studies screening various derivatives for effectiveness against fungal pathogens. However, specific data on the antifungal activity of this compound remains limited in current literature.
The mechanism by which bicyclic compounds exert their biological effects often involves interaction with cellular membranes or enzymes critical for microbial survival. Compounds with similar structures have shown the ability to disrupt membrane integrity or inhibit essential metabolic pathways in microorganisms .
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on various bicyclic compounds demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . While specific data on this compound was not highlighted, the findings suggest potential for this compound in similar applications.
- Synthesis and Biological Evaluation : Another research effort focused on synthesizing derivatives of bicyclic compounds and assessing their biological activities through in vitro assays. The results indicated that modifications to the bicyclic structure could enhance biological activity, emphasizing the importance of structural variations in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
